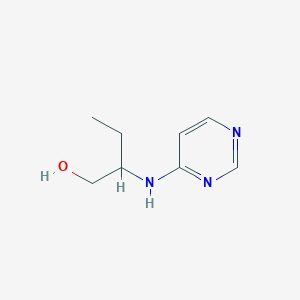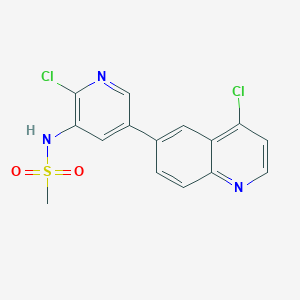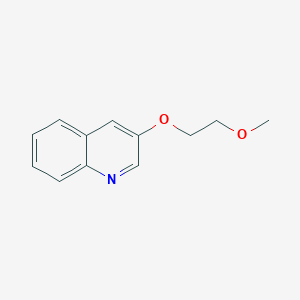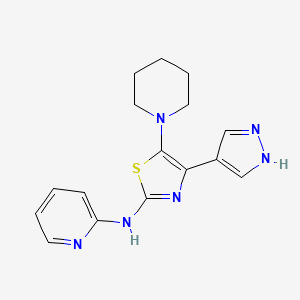
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine is a synthetic organic compound that features a thiazole ring substituted with piperidine, pyrazole, and pyridine groups. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Thiazole Ring: Starting from a suitable thioamide and α-haloketone.
Substitution Reactions: Introducing the piperidine, pyrazole, and pyridine groups through nucleophilic substitution or coupling reactions.
Reaction Conditions: These reactions often require specific catalysts, solvents, and temperature control to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would be scaled up using optimized reaction conditions to ensure cost-effectiveness and efficiency. This might involve continuous flow reactors and automated synthesis processes.
化学反应分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine or pyrazole rings.
Reduction: Reduction reactions could target the thiazole ring or other nitrogen-containing groups.
Substitution: Various substitution reactions can occur, especially at the pyridine ring.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide.
Reducing Agents: Like lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for hydrogenation reactions.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could lead to fully saturated rings.
科学研究应用
Chemistry
Synthetic Intermediates: Used in the synthesis of more complex molecules.
Catalysis: Potential use as ligands in catalytic reactions.
Biology
Enzyme Inhibitors: Potential inhibitors of specific enzymes due to the presence of multiple nitrogen-containing rings.
Receptor Modulators: Interaction with biological receptors, influencing various physiological processes.
Medicine
Drug Development: Exploration as a lead compound for developing new pharmaceuticals.
Antimicrobial Agents: Potential activity against bacteria, fungi, or viruses.
Industry
Material Science: Use in the development of new materials with specific properties.
作用机制
The mechanism of action of 5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine would depend on its specific biological target. Generally, such compounds might:
Bind to Enzymes: Inhibiting their activity by occupying the active site.
Interact with Receptors: Modulating receptor activity and influencing signal transduction pathways.
Disrupt Cellular Processes: Interfering with DNA replication, protein synthesis, or other critical cellular functions.
相似化合物的比较
Similar Compounds
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine: Similar structure but with different substituents.
Thiazole Derivatives: Compounds with variations in the thiazole ring or different substituents.
Pyrazole Derivatives: Compounds with pyrazole rings and various substituents.
Uniqueness
Structural Complexity: The combination of piperidine, pyrazole, and pyridine groups in a single molecule.
Potential Biological Activity: Unique interactions with biological targets due to the specific arrangement of functional groups.
属性
分子式 |
C16H18N6S |
|---|---|
分子量 |
326.4 g/mol |
IUPAC 名称 |
5-piperidin-1-yl-4-(1H-pyrazol-4-yl)-N-pyridin-2-yl-1,3-thiazol-2-amine |
InChI |
InChI=1S/C16H18N6S/c1-4-8-22(9-5-1)15-14(12-10-18-19-11-12)21-16(23-15)20-13-6-2-3-7-17-13/h2-3,6-7,10-11H,1,4-5,8-9H2,(H,18,19)(H,17,20,21) |
InChI 键 |
RTZBVLJBPSHIBT-UHFFFAOYSA-N |
规范 SMILES |
C1CCN(CC1)C2=C(N=C(S2)NC3=CC=CC=N3)C4=CNN=C4 |
产品来源 |
United States |
Synthesis routes and methods
Procedure details




体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
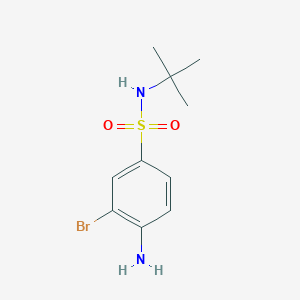
![[1-[4-methoxy-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]cyclopropyl]methanol](/img/structure/B8537758.png)
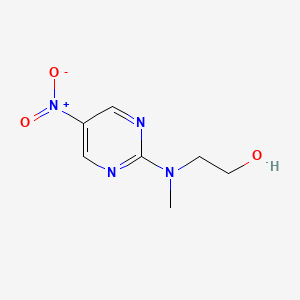
![1H-Indole, 5-[[6-[(phenylmethoxy)methyl]-4-pyrimidinyl]oxy]-](/img/structure/B8537772.png)
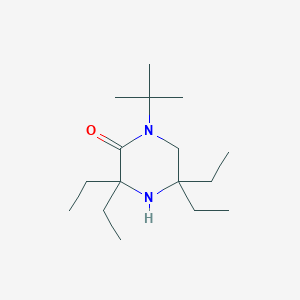
![Boronic acid, (4-methoxybenzo[b]thien-2-yl)-](/img/structure/B8537782.png)
![N-{4-[(Methoxymethyl)sulfanyl]-2-nitrophenyl}acetamide](/img/structure/B8537793.png)
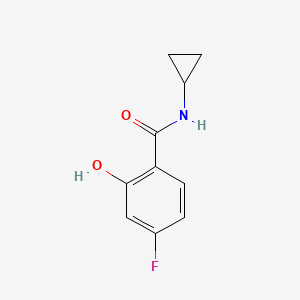
![tert-butyl (RS)-2-[benzyl(methyl)amino]-2-oxo-1-phenylethylcarbamate](/img/structure/B8537804.png)
![Dimethyl 7-oxo-6,7,8,9-tetrahydro-5h-benzo[7]annulene-6,8-dicarboxylate](/img/structure/B8537806.png)
